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molecular formula C13H9NS B2681280 4'-Mercaptobiphenyl-4-carbonitrile CAS No. 64409-12-7

4'-Mercaptobiphenyl-4-carbonitrile

Cat. No. B2681280
M. Wt: 211.28
InChI Key: ZZSHJNKMDIZSFY-UHFFFAOYSA-N
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Patent
US05246961

Procedure details

3.25 g (10.8.10-3 mol) of 4-(4-iodophenyl)benzonitrile are dissolved in 50 ml of hexamethylphosphoramide, and 3.05 g (43.4.10-3 mol) of sodium thiomethylate are then added to the solution. The reaction mixture is heated at 100° C. for 1.5 hours and then, after cooling, hydrolyzed in a 1 N hydrochloric acid/ice mixture. The expected product is extracted with ethyl acetate. The resulting organic phase is washed with water until the pH of the washings is neutral, dried over magnesium sulfate and then evaporated under reduced pressure to give 2.4 g (quantitative yield) of a pale yellow solid.
Name
4-(4-iodophenyl)benzonitrile
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C[S-:17].[Na+]>CN(C)P(N(C)C)(N(C)C)=O>[SH:17][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-(4-iodophenyl)benzonitrile
Quantity
3.25 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The expected product is extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic phase is washed with water until the pH of the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
SC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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